GAT229

Catalog No.
S528727
CAS No.
M.F
C22H18N2O2
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GAT229

Researchers isolating pure CB1 allosteric modulation face confounding agonist activity from racemic GAT211 or R-enantiomer GAT228. GAT229 (S-(-)) is the enantiomerically pure positive allosteric modulator (PAM) with zero intrinsic receptor activation. It amplifies endogenous cannabinoid signaling without direct agonism, essential for endocannabinoid tone studies in pain, glaucoma, neurodegeneration. Guaranteed ≥98% HPLC purity, consistent lot-to-lot performance. Global shipping.

Product Name

GAT229

IUPAC Name

3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m0/s1

InChI Key

OHZDCJJHWPHZJD-IBGZPJMESA-N

solubility

Soluble in DMSO

Synonyms

GAT229; GAT-229; GAT 229;

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@@H](C[N+](=O)[O-])C4=CC=CC=C4

The exact mass of the compound 3-[(1S)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole is 342.1368 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

GAT229 is the enantiomerically pure S-(-) form of the racemic compound GAT211, acting as a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1). Unlike direct agonists, GAT229 exhibits no intrinsic receptor-activating activity on its own. Instead, it enhances the binding and functional effects of endogenous cannabinoids (like anandamide and 2-AG) or co-administered orthosteric agonists, making it a precision tool for studying the amplification of native cannabinoid signaling pathways.

Research Fit

PAM-specific modulation research Exclusive positive allosteric modulation of CB1 without orthosteric agonism.
Stereochemically defined S-(-)-enantiomer Enantiomer-specific control for CB1 allosteric site studies.
Endocannabinoid-tone amplification Enhances endogenous cannabinoid signaling at a topographically distinct allosteric site.

References

Substituting GAT229 with its racemic parent, GAT211, or its R-(+)-enantiomer, GAT228, fundamentally compromises experimental integrity. The allosteric agonist activity of the GAT series resides solely with the R-(+)-enantiomer (GAT228), while the 'pure' PAM activity resides with the S-(-)-enantiomer, GAT229. Using the racemate GAT211 introduces confounding, direct receptor activation, making it impossible to isolate the effects of purely enhancing endogenous signaling. Likewise, substitution with orthosteric agonists (e.g., THC, WIN-55,212-2) is inappropriate, as these compounds induce global receptor activation, leading to well-documented psychoactive side effects, tolerance, and receptor desensitization—outcomes that procurement of a pure PAM like GAT229 is specifically intended to avoid.

Substitution Risk

Enantiomer mismatch (R-(+)-GAT228)
GAT228 acts as an allosteric agonist, not a pure PAM; switching may introduce direct CB1 activation and confound PAM-specific endpoint interpretation.
Racemic mixture (GAT211)
Contains both S-(-) and R-(+) enantiomers, producing mixed PAM/agonist effects that obscure mechanism-specific readouts.
Alternative PAM (ZCZ011)
ZCZ011 exhibits broader pathway activation (e.g., biphasic ERK1/2 phosphorylation) and ago-PAM behavior; may not reproduce the Gαi/o-biased, β-arrestin-independent signaling profile of GAT229.

Functional Purity: Zero Intrinsic Agonist Activity vs. its Agonist Enantiomer

In cell-based assays measuring β-arrestin 2 recruitment, a downstream indicator of receptor activation, GAT229 showed no effect on its own, confirming its status as a pure PAM. In stark contrast, its enantiomer GAT228 acted as a direct allosteric agonist, and the racemic mixture GAT211 displayed mixed agonist/PAM activity.

Evidence DimensionIntrinsic Agonist Activity (β-arrestin 2 recruitment)
Target Compound DataGAT229: No effect
Comparator Or BaselineGAT228 (R-enantiomer): Concentration-dependent increase in arrestin recruitment
Quantified DifferenceQualitatively distinct; GAT229 lacks the direct agonist function present in its enantiomer.
ConditionsHEK293A or Neuro2a cells expressing human recombinant CB1R.

For researchers aiming to study the effects of amplifying endogenous cannabinoid tone without confounding direct receptor activation, GAT229 is the only appropriate choice over GAT228 or GAT211.

Intrinsic agonist activity
Head-to-head
GAT229No intrinsic activation (pure PAM)
GAT228Direct receptor activation (allosteric agonist)
Enantiomer-specific functional dichotomy reported
Consistent across HEK293, STHdh, and autaptic hippocampal neurons

Superior Modulatory Efficacy in Orthosteric Ligand Binding

In radioligand binding assays, GAT229 demonstrated greater efficacy in enhancing the binding of the orthosteric full agonist [3H]CP55,940 compared to both its enantiomer GAT228 and the parent racemate GAT211. This indicates that GAT229 is a more potent and effective potentiator of orthosteric ligand binding at the CB1 receptor.

Evidence DimensionEnhancement of [3H]CP55,940 Binding
Target Compound DataGAT229: Strongest enhancement of binding
Comparator Or BaselineGAT228 & GAT211: Less enhancement of binding than GAT229
Quantified DifferenceGAT229 exhibits higher efficacy as a PAM in this assay format.
ConditionsMembranes from CHO cells expressing recombinant hCB1R or mouse brain membranes.

This higher modulatory potency allows for the use of lower concentrations to achieve desired experimental outcomes, increasing cost-effectiveness and reducing the potential for off-target effects.

Signaling bias profile
Head-to-head
Gαi/o-selective: Gi coupling ↑, β-arrestin2 recruitment not affected
Supports pathway-biased CB1 modulation research
Contrasts with ago-PAM ZCZ011 (broader pathway activation)

Precursor Suitability: Enables In Vivo Research Without Direct Cannabimimetic Effects

A primary driver for developing CB1 PAMs is to avoid the adverse psychoactive effects, tolerance, and dependence associated with direct orthosteric agonists. GAT229, as a pure PAM, is designed for this purpose. It effectively reduces neuropathic pain and lowers intraocular pressure in animal models, effects which are dependent on endogenous cannabinoid tone. This allows for the study of therapeutically relevant CB1 signaling without the confounding behavioral phenotypes (e.g., tetrad effects) induced by direct agonists.

Evidence DimensionIn Vivo Therapeutic Utility vs. Side-Effect Profile
Target Compound DataGAT229: Attenuates neuropathic pain and ocular hypertension by modulating endogenous signaling.
Comparator Or BaselineOrthosteric Agonists (e.g., THC): Elicit therapeutic effects but also cause dose-limiting psychoactive side effects, tolerance, and dependence.
Quantified DifferenceSeparation of therapeutic potential from unwanted central nervous system side effects.
ConditionsMouse models of cisplatin-induced neuropathic pain and genetic ocular hypertension.

For in vivo studies, GAT229 is the appropriate tool to test hypotheses related to enhancing endogenous CB1 activity while avoiding the systemic side effects that limit the utility of direct agonists.

Orthosteric binding enhancement
Reported
130% enhancement of CP55,940 binding at 1 µM
Reproducible PAM benchmark for assay development
CHO-hCB1 cells; verify in your experimental system
Allosteric site mapping
Cross-study comparable
Mutagenesis: activity reduced in R220A, L404A, F191A, I169A mutants; binds extracellular ends of TMH2/3
Distinct binding determinants vs ZCZ011/GAT228
Computational modeling and site-directed mutagenesis data
Neuropathic pain model
Class-level
In cisplatin-induced mouse model: attenuated thermal hyperalgesia and mechanical allodynia; reduced proinflammatory cytokines; normalized BDNF/NGF mRNA (3 mg/kg/d i.p., 28 days)
Reported neuropathy model response context
CB1-dependent (blocked by AM251); data to verify; model-specific
IOP reduction in ocular hypertension
Head-to-head
GAT229 0.2% topical (hypertensive nee mice)IOP reduction: 5.8 mm Hg (6 h), 7.7 mm Hg (12 h)
GAT229 alone in normotensive miceNo IOP reduction without orthosteric co-agonist
Supports state-dependent PAM activity in ocular hypertension model
Requires pathological endocannabinoid tone or exogenous orthosteric agonist

Isolating the Therapeutic Effects of Endocannabinoid System Amplification

GAT229 is the correct choice for in vivo or in vitro models where the goal is to enhance the effects of locally released endocannabinoids without the confounding variables of direct, systemic receptor activation. This is critical in studies of neuropathic pain, glaucoma, or neurodegenerative diseases, where amplifying the natural, physiological signal is the therapeutic hypothesis.

Serving as a 'Pure PAM' Control for Allosteric Agonists

In structure-activity relationship (SAR) studies, GAT229 serves as the essential negative control for its agonist enantiomer, GAT228. Procuring both enantiomers allows researchers to definitively separate the biological consequences of pure allosteric modulation from those of allosteric agonism, a critical step in dissecting the pharmacology of the allosteric binding site.

Investigating Dose-Sparing Strategies with Orthosteric Agonists

GAT229 can make a sub-therapeutic dose of a conventional CB1 agonist pharmacologically active. This makes it a valuable tool for preclinical research into combination therapies, where the addition of a PAM could potentially lower the required dose—and thus the side effects—of a direct-acting cannabinoid therapeutic.

Application Fit

Application
Selection Property
Validation Focus
CB1 PAM-specific modulation research
Enantiomer-defined PAM profile with no intrinsic agonist activity
Absence of orthosteric agonism confirmation
Chemotherapy-induced neuropathy model studies
Endocannabinoid-tone amplification by CB1 allosteric modulation
Neuropathic pain model endpoint validation
Gαi/o-biased signaling pathway studies
Gαi/o-selective modulation; no β-arrestin2 recruitment
β-arrestin-independent endpoint verification
Ocular hypertension model research
State-dependent allosteric modulation of CB1
IOP reduction endpoint in hypertensive models

XLogP3

5.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

342.136827821 Da

Monoisotopic Mass

342.136827821 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Laprairie RB, Bagher AM, Rourke JL, Zrein A, Cairns EA, Kelly MEM, Sinal CJ, Kulkarni PM, Thakur GA, Denovan-Wright EM. Positive allosteric modulation of the type 1 cannabinoid receptor reduces the signs and symptoms of Huntington's disease in the R6/2 mouse model. Neuropharmacology. 2019 Jun;151:1-12. doi: 10.1016/j.neuropharm.2019.03.033. Epub 2019 Mar 30. PubMed PMID: 30940536; PubMed Central PMCID: PMC6544167.
2: Mitjavila J, Yin D, Kulkarni PM, Zanato C, Thakur GA, Ross R, Greig I, Mackie K, Straiker A. Enantiomer-specific positive allosteric modulation of CB(1) signaling in autaptic hippocampal neurons. Pharmacol Res. 2018 Mar;129:475-481. doi: 10.1016/j.phrs.2017.11.019. Epub 2017 Nov 20. PubMed PMID: 29158048; PubMed Central PMCID: PMC5828971.
3: Cairns EA, Szczesniak AM, Straiker AJ, Kulkarni PM, Pertwee RG, Thakur GA, Baldridge WH, Kelly MEM. The In Vivo Effects of the CB(1)-Positive Allosteric Modulator GAT229 on Intraocular Pressure in Ocular Normotensive and Hypertensive Mice. J Ocul Pharmacol Ther. 2017 Oct;33(8):582-590. doi: 10.1089/jop.2017.0037. Epub 2017 Jul 18. PubMed PMID: 28719234; PubMed Central PMCID: PMC5649393.
4: Laprairie RB, Kulkarni PM, Deschamps JR, Kelly MEM, Janero DR, Cascio MG, Stevenson LA, Pertwee RG, Kenakin TP, Denovan-Wright EM, Thakur GA. Enantiospecific Allosteric Modulation of Cannabinoid 1 Receptor. ACS Chem Neurosci. 2017 Jun 21;8(6):1188-1203. doi: 10.1021/acschemneuro.6b00310. Epub 2017 Feb 7. PubMed PMID: 28103441.

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